

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

Cat. No.: B1195015

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CAS Number: 23942-00-9

This technical guide provides a comprehensive overview of **5-Hydroxy-2-methylbenzaldehyde**, a significant aromatic aldehyde with applications in chemical synthesis and potential roles in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

5-Hydroxy-2-methylbenzaldehyde is a solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Property	Value	Source
CAS Number	23942-00-9	[1]
Molecular Formula	C ₈ H ₈ O ₂	[1]
Molecular Weight	136.15 g/mol	[1]
IUPAC Name	5-hydroxy-2-methylbenzaldehyde	[1]
Synonyms	2-methyl-5-hydroxybenzaldehyde, Benzaldehyde, 5-hydroxy-2-methyl-	[1]
Appearance	Solid	
Boiling Point	217 °C (lit.)	
Melting Point	54-57 °C (lit.)	
XLogP3	1.4	[1]

Synthesis of 5-Hydroxy-2-methylbenzaldehyde

The synthesis of **5-Hydroxy-2-methylbenzaldehyde** can be achieved through the formylation of p-cresol. Two common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

Experimental Protocol 1: Synthesis via Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[2][3][4] This method is known for producing o-hydroxyaldehydes from phenols.[5]

Materials:

- p-Cresol
- Hexamethylenetetramine

- Glycerol
- Boric acid
- Sulfuric acid (dilute)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, prepare a mixture of glycerol and boric acid. Heat the mixture with stirring to form glyceroboric acid.
- Intimately mix p-cresol and hexamethylenetetramine.
- Add the p-cresol and hexamethylenetetramine mixture to the hot glyceroboric acid with continuous stirring.
- Heat the reaction mixture to 150-160 °C for 2-3 hours.
- Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.
- Perform steam distillation on the acidified mixture to isolate the crude product.
- Extract the distillate with diethyl ether.
- Dry the ether extract over anhydrous magnesium sulfate.
- Evaporate the solvent to yield **5-Hydroxy-2-methylbenzaldehyde**.

Experimental Protocol 2: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a strongly alkaline medium.^{[6][7][8]} The reactive species in this reaction is dichlorocarbene.^{[8][9]}

Materials:

- p-Cresol
- Chloroform
- Sodium hydroxide
- Hydrochloric acid (dilute)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve p-cresol in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a reflux condenser and a dropping funnel.
- Heat the solution to 60-70 °C.
- Add chloroform dropwise to the solution with vigorous stirring over a period of 1-2 hours.
- After the addition is complete, continue to stir the mixture at the same temperature for another 2-3 hours.
- Distill off the excess chloroform.
- Cool the reaction mixture and acidify with dilute hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the ether layer with water and dry over anhydrous sodium sulfate.
- Evaporate the ether to obtain the crude product, which can be further purified by recrystallization or column chromatography.

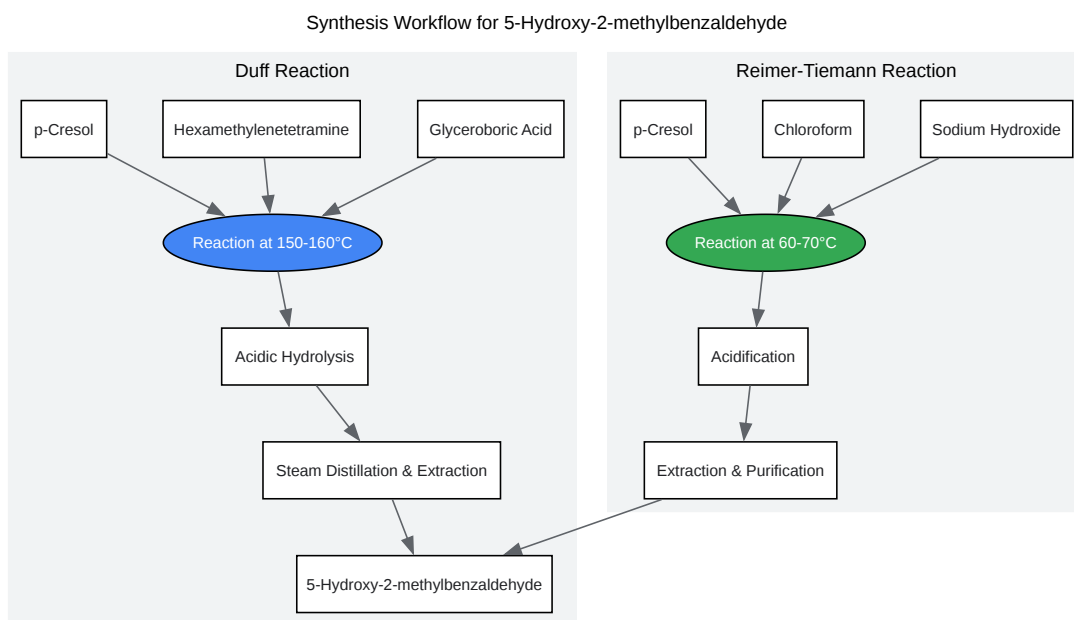
Potential Biological Activity and Applications in Drug Development

While extensive research on the specific biological activities of **5-Hydroxy-2-methylbenzaldehyde** is limited, its structural motifs are found in compounds with known biological relevance. Benzaldehyde derivatives, for instance, are known to exhibit inhibitory effects on enzymes such as tyrosinase.^[10] The aldehyde group can form a Schiff base with primary amino groups in the active site of the enzyme, leading to its inhibition.^[10]

Derivatives of **5-Hydroxy-2-methylbenzaldehyde** have also shown promise in anticancer research. For example, tin(IV) compounds of a thiosemicarbazone derivative of 2-hydroxy-5-methylbenzaldehyde have demonstrated significant antitumor activity against the MCF-7 human breast cancer cell line.

Visualizations

Synthesis Workflow

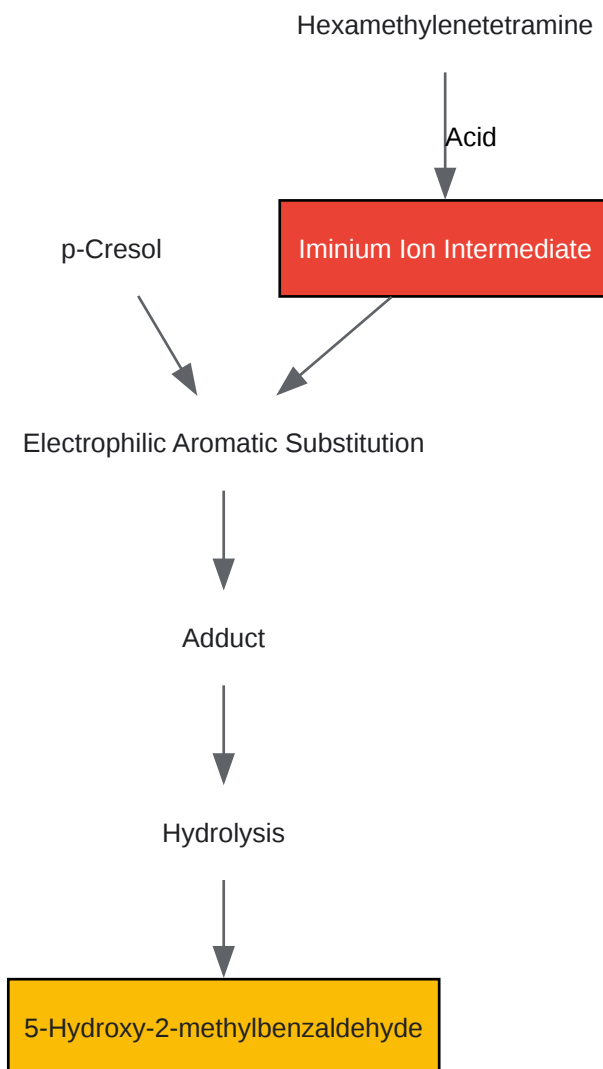


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Caption: Synthetic routes to **5-Hydroxy-2-methylbenzaldehyde**.

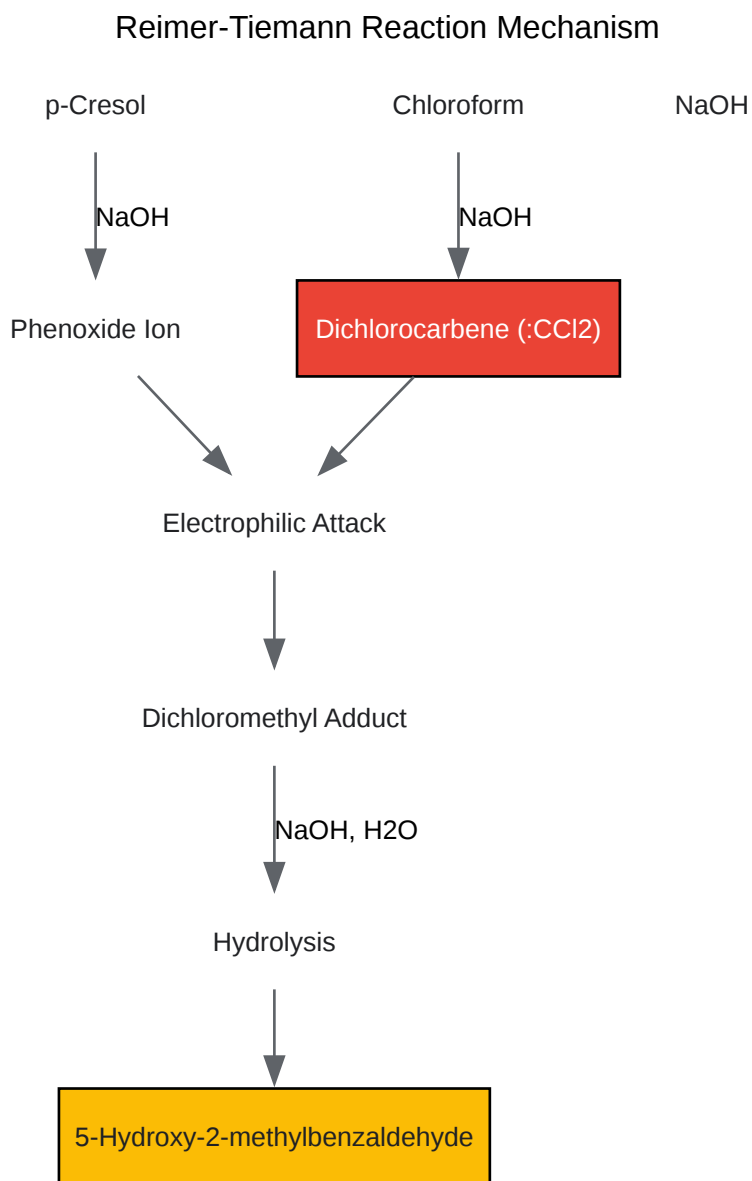
Duff Reaction Mechanism

Duff Reaction Mechanism

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Caption: Key steps in the Duff reaction for formylation.

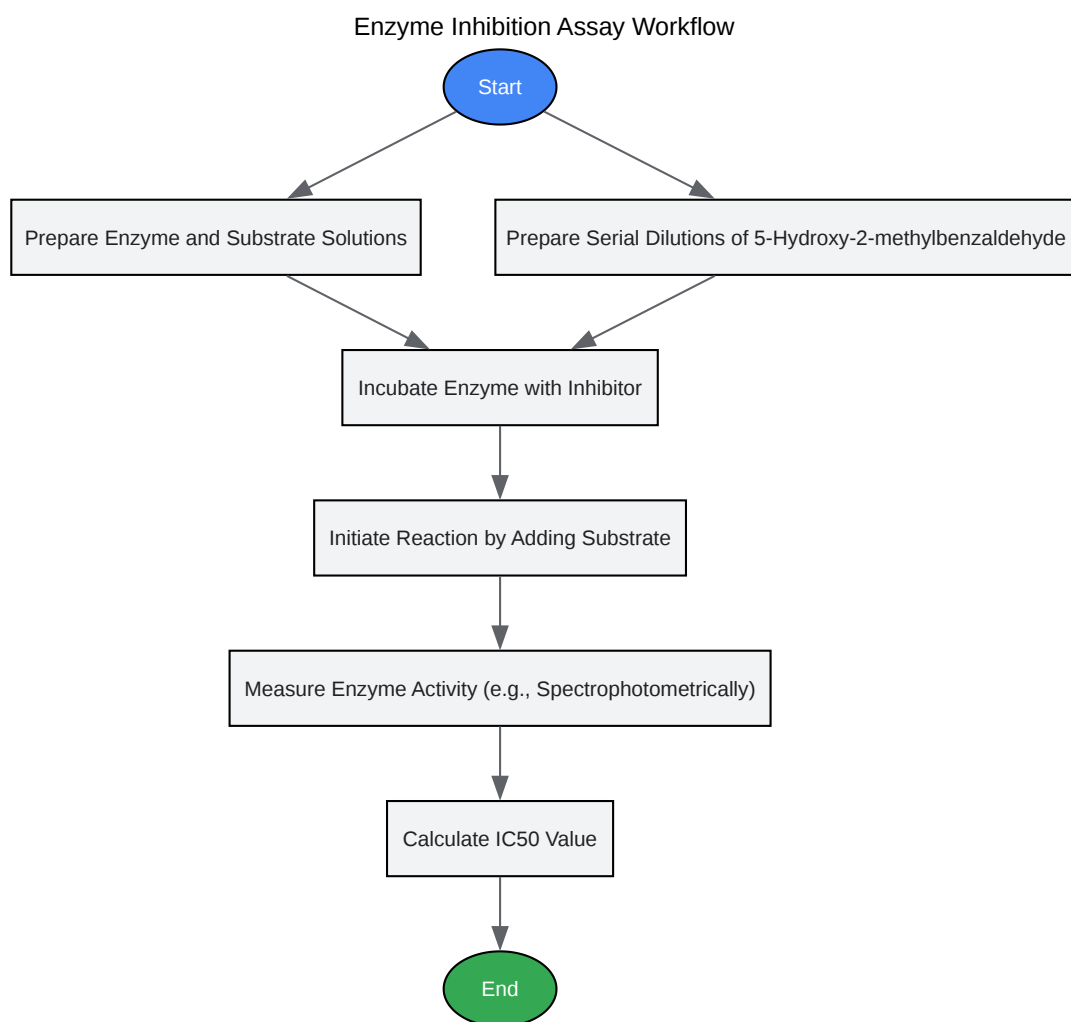
Reimer-Tiemann Reaction Mechanism

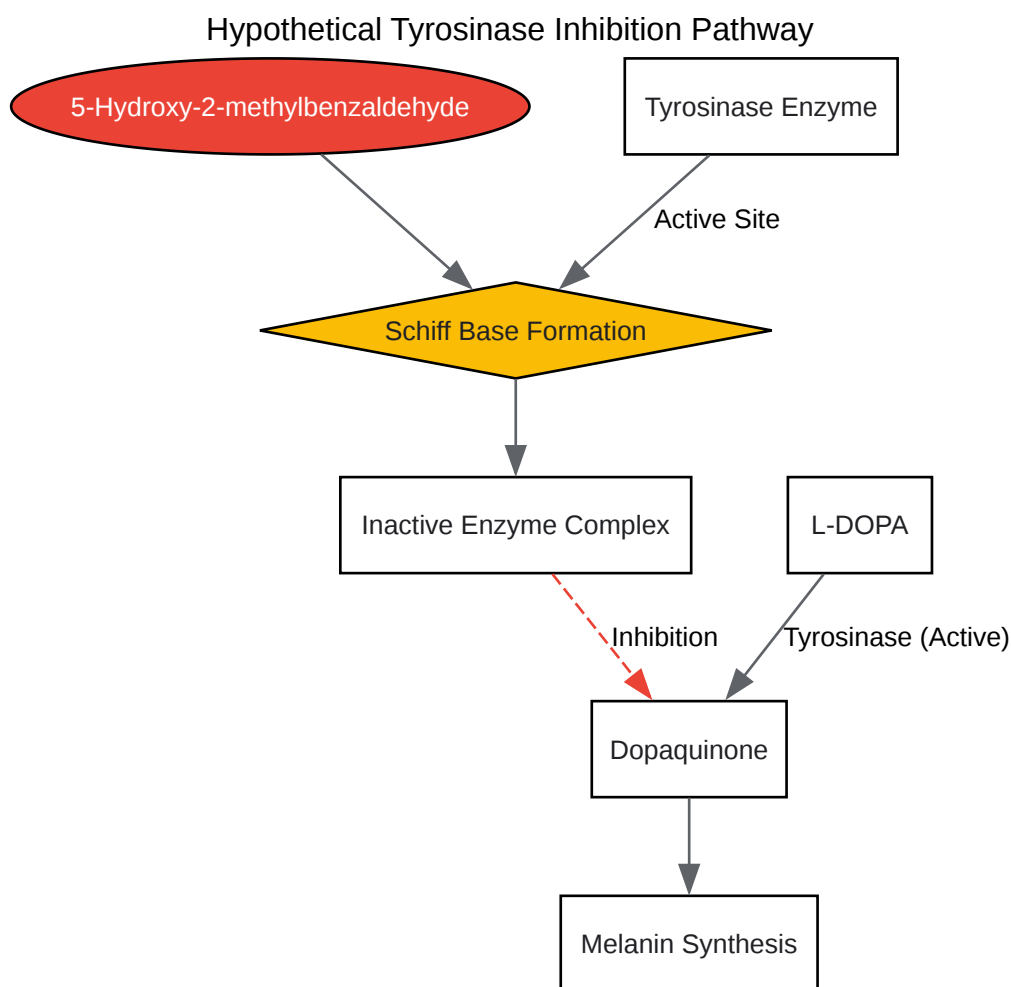


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Caption: Mechanism of the Reimer-Tiemann reaction.

Proposed Enzyme Inhibition Workflow





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